molecular formula C10H16BNO5S B2550032 {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid CAS No. 2377606-77-2

{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid

Cat. No.: B2550032
CAS No.: 2377606-77-2
M. Wt: 273.11
InChI Key: PILYKMVMDZWTNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid
  • {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-2-yl}boronic acid
  • {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-4-yl}boronic acid

Uniqueness

{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its boronic acid group allows it to participate in a wide range of reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

[5-(2,2-dimethylpropoxysulfonyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO5S/c1-10(2,3)7-17-18(15,16)9-4-8(11(13)14)5-12-6-9/h4-6,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILYKMVMDZWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)OCC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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